

physicochemical properties of 4-tert-Butyl-2,6-dimethylphenol

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Compound of Interest

Compound Name: 4-tert-Butyl-2,6-dimethylphenol

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An In-depth Technical Guide on the Physicochemical Properties of **4-tert-Butyl-2,6-dimethylphenol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-Butyl-2,6-dimethylphenol is a sterically hindered phenolic compound of significant interest in various chemical and pharmaceutical applications. Its structure, characterized by a hydroxyl group flanked by two methyl groups and a para-tert-butyl group, imparts notable antioxidant properties and influences its physical behavior. This technical guide provides a comprehensive overview of the core physicochemical properties of **4-tert-Butyl-2,6-dimethylphenol**, detailed experimental protocols for their determination, and a visual representation of its primary mechanism of action as a radical scavenger.

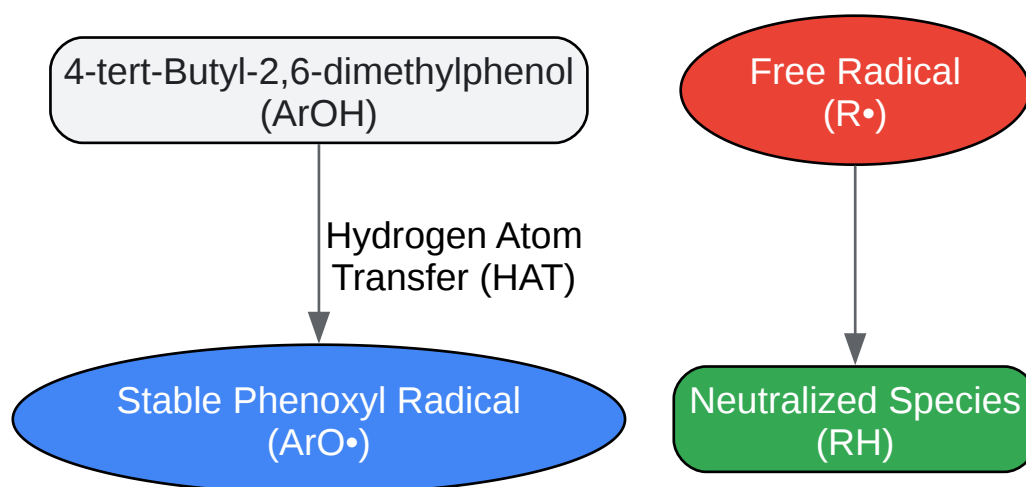
Physicochemical Properties

The chemical and physical characteristics of **4-tert-Butyl-2,6-dimethylphenol** are fundamental to its application and behavior in chemical systems. These properties are summarized in the table below.

Property	Value	Unit
Molecular Formula	C ₁₂ H ₁₈ O	-
Molecular Weight	178.274[1]	g/mol
Melting Point	82.4[1][2]	°C
Boiling Point	248[1][2]	°C (at 760 mmHg)
Density	0.952[1]	g/cm ³
Flash Point	114.7[1][2]	°C
Vapor Pressure	0.0158	mmHg (at 25°C)[1]
Water Solubility	Insoluble	-
Solubility in Organic Solvents	Soluble in methanol, ethanol, toluene[3]	-
pKa	~9.88 (Estimated based on similar phenols)[4]	-
LogP	3.3065 - 4.0[1]	-
Hydrogen Bond Donor Count	1[1][2]	-
Hydrogen Bond Acceptor Count	1[1][2]	-

Mechanism of Action: Radical Scavenging

As a sterically hindered phenol, the primary mechanism of action for **4-tert-Butyl-2,6-dimethylphenol** is as a radical scavenger. This is crucial for its function as an antioxidant. The key pathway is Hydrogen Atom Transfer (HAT), where the phenolic hydroxyl group donates its hydrogen atom to a free radical, effectively neutralizing it and terminating oxidative chain reactions.[5] The bulky alkyl groups protect the resulting phenoxyl radical, enhancing its stability.[5]



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Caption: Hydrogen Atom Transfer (HAT) mechanism of **4-tert-Butyl-2,6-dimethylphenol**.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **4-tert-Butyl-2,6-dimethylphenol** are outlined below.

Determination of Melting Point

The melting point is a critical indicator of purity.^[6] A sharp melting range typically signifies a pure compound.

- Apparatus: Mel-Temp apparatus or similar melting point device, capillary tubes (sealed at one end).^[6]^[7]
- Procedure:
 - Finely powder a small, dry sample of **4-tert-Butyl-2,6-dimethylphenol**.
 - Pack the powdered sample into a capillary tube to a height of approximately 2-3 mm by tapping the sealed end on a hard surface.^[7]
 - Place the capillary tube into the heating block of the melting point apparatus.^[7]

- Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point (82.4°C).
- Decrease the heating rate to 1-2°C per minute to allow for accurate observation.^[6]
- Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.^{[6][8]}

Determination of Boiling Point

This protocol is suitable for determining the boiling point of a liquid at atmospheric pressure.

- Apparatus: Thiele tube or small test tube, thermometer, capillary tube (sealed at one end), heating source (e.g., hot plate with an oil bath).^{[9][10]}
- Procedure:
 - Place a few milliliters of the molten compound into a small test tube.
 - Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.^[11]
 - Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.
 - Immerse the assembly in an oil bath (Thiele tube is preferred for uniform heating).^[9]
 - Heat the bath gently. As the temperature rises, air trapped in the capillary tube will slowly exit.
 - When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube's open end.^[9]
 - Remove the heat source and allow the apparatus to cool slowly.
 - The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.^[9]

Determination of Solubility

This qualitative method determines the solubility of the compound in various solvents.

- Apparatus: Small test tubes, vortex mixer (optional), spatulas.
- Procedure:
 - Place approximately 25 mg of **4-tert-Butyl-2,6-dimethylphenol** into a small test tube.[\[12\]](#)
 - Add 0.75 mL of the desired solvent (e.g., water, ethanol, toluene) in small portions.[\[12\]](#)
 - After each addition, vigorously shake or vortex the test tube for at least 30 seconds.[\[12\]](#)
 - Observe the mixture. If the solid completely dissolves, the compound is classified as soluble in that solvent under these conditions.
 - If the solid remains undissolved after adding the full amount of solvent, it is classified as insoluble or sparingly soluble.
 - Repeat the procedure for each solvent to be tested.

Determination of Partition Coefficient (LogP)

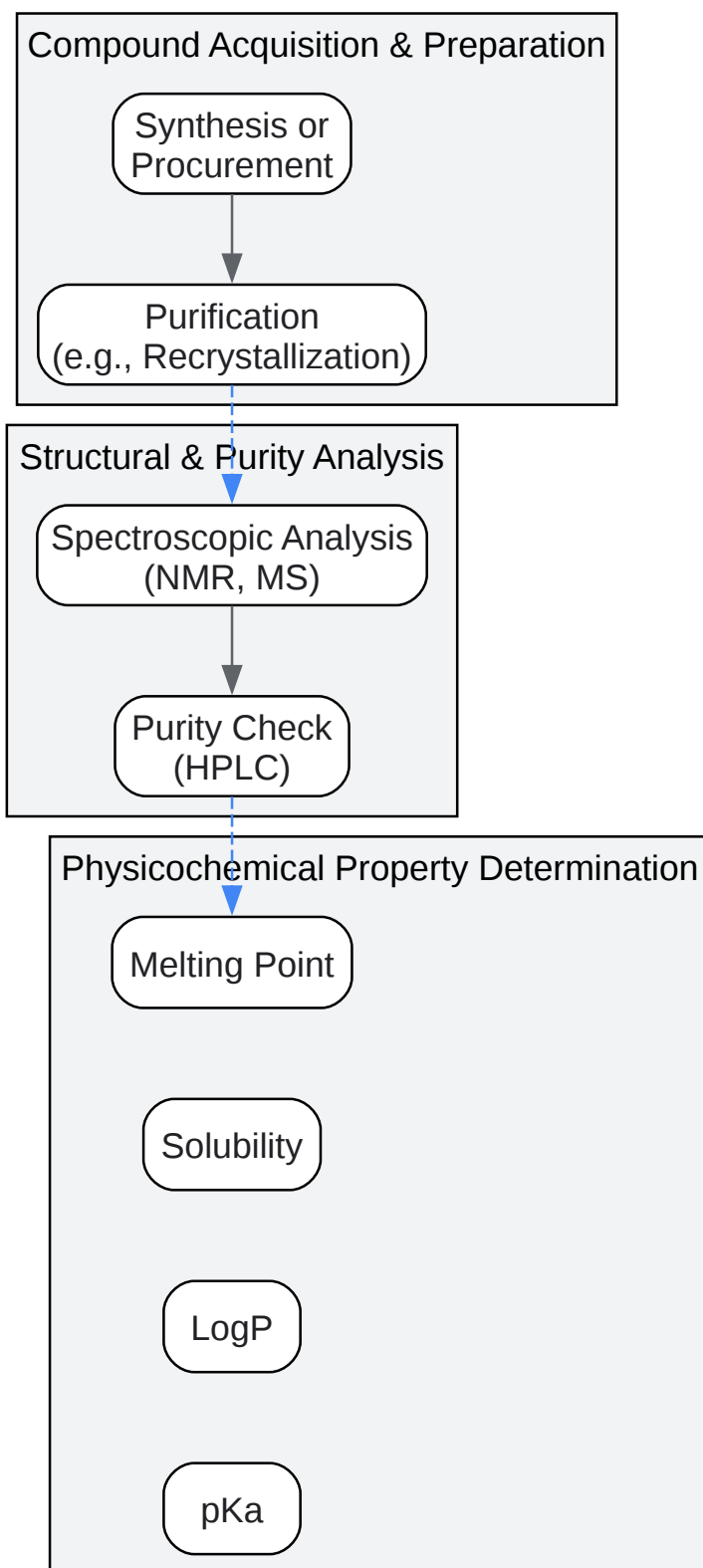
The shake-flask method is a standard technique for experimentally determining the octanol-water partition coefficient (LogP), a measure of lipophilicity.

- Apparatus: Separatory funnel or centrifuge tubes, analytical balance, UV-Vis spectrophotometer or HPLC, 1-octanol, and buffer solution (pH 7.4).
- Procedure:
 - Pre-saturate the 1-octanol with the aqueous buffer and vice-versa by mixing them and allowing the phases to separate.[\[13\]](#)
 - Prepare a stock solution of **4-tert-Butyl-2,6-dimethylphenol** in the pre-saturated 1-octanol.

- Add a known volume of the octanol stock solution to a known volume of the pre-saturated aqueous buffer in a separatory funnel or tube.
- Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.[\[14\]](#)
- Allow the two phases (octanol and aqueous) to separate completely. Centrifugation can be used to expedite this process.
- Carefully sample each phase and determine the concentration of the compound in both the octanol and aqueous layers using a suitable analytical method (e.g., HPLC).
- Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- LogP is the base-10 logarithm of P.[\[15\]](#)

Physicochemical Characterization Workflow

A logical workflow is essential for the systematic characterization of a chemical compound like **4-tert-Butyl-2,6-dimethylphenol**. The following diagram illustrates a typical process from initial synthesis or acquisition to final property determination.



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Caption: A standard workflow for the physicochemical characterization of a synthesized compound.

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